

"application of 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde in agrochemical synthesis"

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Compound of Interest

Compound Name: 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde

Cat. No.: B061835

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Application of 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde in Agrochemical Synthesis

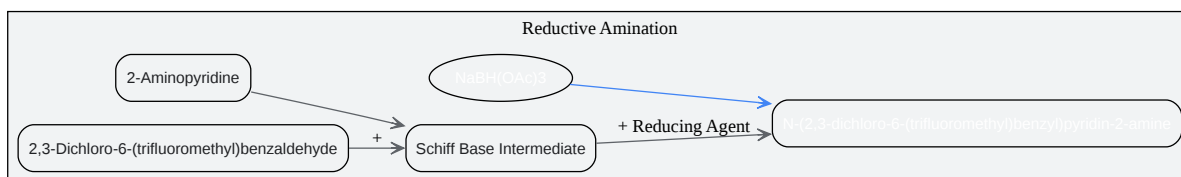
Introduction

2,3-Dichloro-6-(trifluoromethyl)benzaldehyde is a key aromatic intermediate in the synthesis of novel agrochemicals. Its unique substitution pattern, featuring two chlorine atoms and a trifluoromethyl group, imparts desirable physicochemical properties to the final active ingredients, such as enhanced metabolic stability, increased lipophilicity, and potent biological activity. This application note details the use of **2,3-Dichloro-6-(trifluoromethyl)benzaldehyde** in the synthesis of a candidate fungicide, N-(2,3-dichloro-6-(trifluoromethyl)benzyl)pyridin-2-amine, through a reductive amination pathway. The protocols and data presented herein are intended for researchers, scientists, and professionals in the field of agrochemical development.

Synthesis of N-(2,3-dichloro-6-(trifluoromethyl)benzyl)pyridin-2-amine

The primary application of **2,3-Dichloro-6-(trifluoromethyl)benzaldehyde** in this context is its conversion to a secondary amine through reductive amination with 2-aminopyridine. This reaction forms a crucial N-benzyl-pyridinamine scaffold, a motif present in various biologically active compounds.

Reaction Scheme



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Caption: Reductive amination of **2,3-Dichloro-6-(trifluoromethyl)benzaldehyde**.

Experimental Protocols

Protocol 1: Synthesis of N-(2,3-dichloro-6-(trifluoromethyl)benzyl)pyridin-2-amine

Objective: To synthesize the target compound via a one-pot reductive amination reaction.

Materials:

- **2,3-Dichloro-6-(trifluoromethyl)benzaldehyde**
- 2-Aminopyridine
- Sodium triacetoxyborohydride (NaBH(OAc)₃)
- 1,2-Dichloroethane (DCE)
- Acetic acid (glacial)

- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Rotary evaporator
- Magnetic stirrer and stir bar
- Round-bottom flask
- Separatory funnel
- Standard laboratory glassware

Procedure:

- To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add **2,3-Dichloro-6-(trifluoromethyl)benzaldehyde** (10.0 g, 41.1 mmol, 1.0 equiv).
- Dissolve the aldehyde in 1,2-dichloroethane (100 mL).
- Add 2-aminopyridine (3.87 g, 41.1 mmol, 1.0 equiv) and a catalytic amount of glacial acetic acid (0.24 mL, 4.1 mmol, 0.1 equiv) to the solution.
- Stir the mixture at room temperature for 30 minutes to facilitate the formation of the Schiff base intermediate.
- In a separate flask, prepare a slurry of sodium triacetoxyborohydride (13.0 g, 61.7 mmol, 1.5 equiv) in 1,2-dichloroethane (50 mL).
- Slowly add the sodium triacetoxyborohydride slurry to the reaction mixture over 20 minutes.
- Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

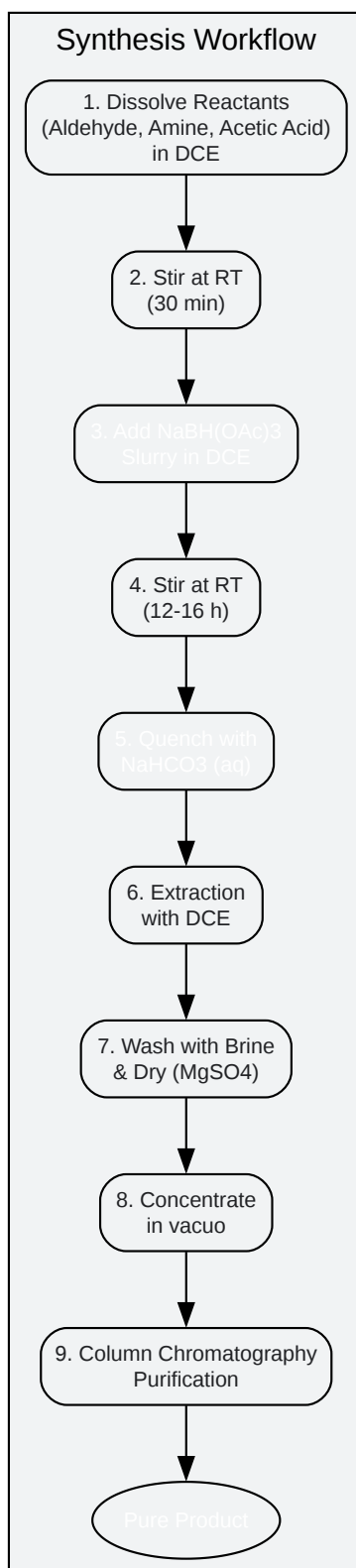
- Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (100 mL).
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with 1,2-dichloroethane (2 x 50 mL).
- Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure N-(2,3-dichloro-6-(trifluoromethyl)benzyl)pyridin-2-amine.

Data Presentation

Table 1: Synthesis Reaction Parameters and Results

Parameter	Value
Starting Material	2,3-Dichloro-6-(trifluoromethyl)benzaldehyde
Molar Mass (g/mol)	243.01
Reactant 2	2-Aminopyridine
Molar Mass (g/mol)	94.11
Reducing Agent	Sodium triacetoxyborohydride
Solvent	1,2-Dichloroethane
Reaction Time (h)	12-16
Temperature (°C)	20-25 (Room Temperature)
Product	N-(2,3-dichloro-6-(trifluoromethyl)benzyl)pyridin-2-amine
Molar Mass (g/mol)	321.13
Yield (%)	85-92
Purity (by HPLC, %)	>98
Appearance	White to off-white solid

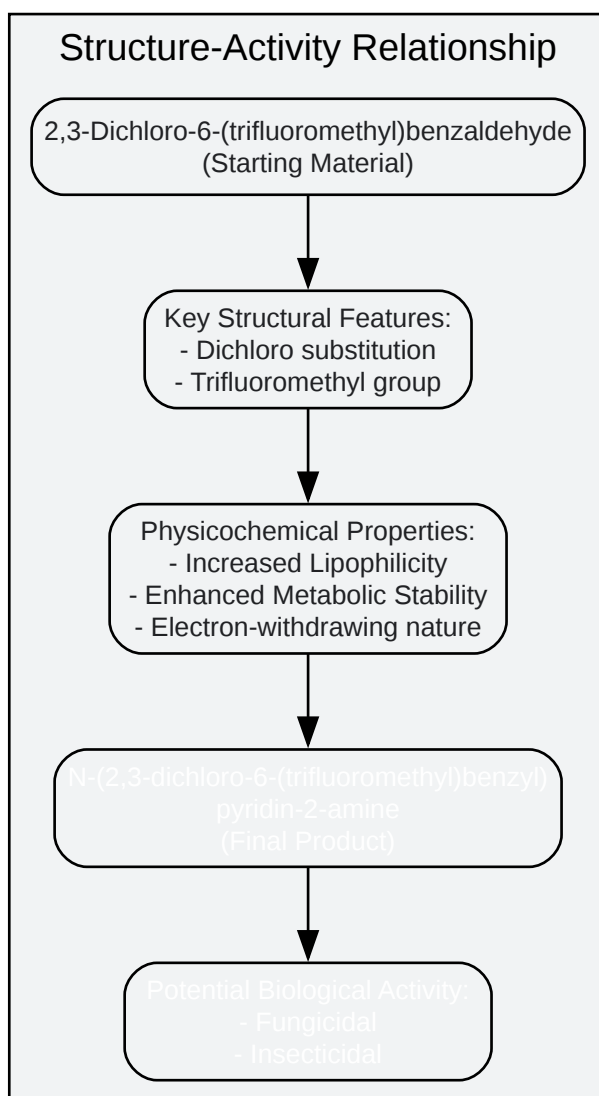
Visualization of Experimental Workflow



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Caption: Step-by-step workflow for the synthesis of the target agrochemical.

Logical Relationship of Compound Properties and Application



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Caption: Relationship between structure and potential agrochemical activity.

Conclusion

2,3-Dichloro-6-(trifluoromethyl)benzaldehyde serves as a valuable and versatile intermediate for the synthesis of potential agrochemical candidates. The reductive amination protocol described provides an efficient route to N-benzyl-pyridinamine derivatives, which are

promising scaffolds for the development of new fungicides and insecticides. The presented data and workflows offer a solid foundation for further research and optimization in the discovery of next-generation crop protection agents.

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